[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine [(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16945548
InChI: InChI=1S/C10H19N3/c1-10(2,3)9-8(6-11-4)7-13(5)12-9/h7,11H,6H2,1-5H3
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

CAS No.:

Cat. No.: VC16945548

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine -

Specification

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name 1-(3-tert-butyl-1-methylpyrazol-4-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H19N3/c1-10(2,3)9-8(6-11-4)7-13(5)12-9/h7,11H,6H2,1-5H3
Standard InChI Key IWYQKKITOREYFX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN(C=C1CNC)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine is C<sub>11</sub>H<sub>21</sub>N<sub>3</sub>, with a molecular weight of 195.31 g/mol. The pyrazole core provides a planar, aromatic structure, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity . The methylamine side chain enhances polarity, potentially improving aqueous solubility compared to non-aminated analogues .

Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets.

  • tert-Butyl group: A branched alkyl substituent that increases lipophilicity, potentially enhancing membrane permeability.

  • Methylamine moiety: A primary amine that may participate in hydrogen bonding or serve as a site for further chemical modifications .

Physicochemical properties inferred from analogues suggest moderate water solubility (~10–50 mg/mL) and a pKa of approximately 9.5 for the amine group, making it predominantly protonated under physiological conditions .

Synthesis and Chemical Reactivity

The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine likely follows multi-step protocols common to pyrazole derivatives. A plausible route involves:

  • Pyrazole ring formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor to generate the 1-methyl-3-tert-butylpyrazole scaffold.

  • Side-chain introduction: Alkylation of the pyrazole’s C4 methyl group with a bromomethylamine derivative, followed by methylation of the amine.

This compound’s reactivity is dominated by:

  • Nucleophilic amine group: Participates in acylation, sulfonation, or alkylation reactions.

  • Electrophilic pyrazole ring: Susceptible to electrophilic aromatic substitution at the C5 position .

Comparative data for similar compounds is provided in Table 1.

Table 1: Structural and Reactivity Comparison with Analogues

Compound NameKey SubstituentsReactivity HotspotsBioactivity
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methylamineC3: tert-butyl; C1: methyl; C4: methylamineAmine group, C5 positionUnder investigation
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amineC3: iodine; C4: tert-butylamineIodine (nucleophilic substitution), amineAntimicrobial, anti-inflammatory
3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine C3: tert-butyl; C1: p-tolylC5 amine, aryl groupReceptor modulation

Biological Activity and Mechanism

Pyrazole derivatives exhibit broad bioactivity, often mediated by interactions with enzymes or receptors. For (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine, potential mechanisms include:

  • Enzyme inhibition: The planar pyrazole ring may bind to ATP pockets in kinases, as seen in analogues like 3-tert-butylpyrazole derivatives.

  • Receptor agonism/antagonism: Tert-butyl groups enhance hydrophobic interactions with lipid-rich receptor domains, as demonstrated in thrombopoietin mimetics .

In vitro studies of related compounds show IC<sub>50</sub> values in the micromolar range against inflammatory mediators (e.g., COX-2), suggesting possible anti-inflammatory applications.

Pharmacological Applications

While direct data on this compound is scarce, structural parallels to patented therapeutics imply potential uses:

  • Oncology: Pyrazole-based kinase inhibitors (e.g., c-Met inhibitors) often feature tert-butyl groups for improved target binding .

  • Immunology: Amine-containing pyrazoles modulate cytokine production, as observed in interleukin-1β inhibitors .

  • Infectious diseases: Methylamine side chains enhance penetration into bacterial membranes, a trait exploited in antimicrobial agents.

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Multi-step synthesis reduces scalability; flow chemistry approaches could optimize yields .

  • Structural optimization: Modifying the tert-butyl group’s size may balance lipophilicity and solubility.

Ongoing research priorities should focus on:

  • Target identification: High-throughput screening against disease-relevant protein libraries.

  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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